molecular formula C13H15N3O B2449045 1-(oxan-4-yl)-4-phenyl-1H-1,2,3-triazole CAS No. 2175979-64-1

1-(oxan-4-yl)-4-phenyl-1H-1,2,3-triazole

Cat. No.: B2449045
CAS No.: 2175979-64-1
M. Wt: 229.283
InChI Key: BUYYVRCUJUHBML-UHFFFAOYSA-N
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Description

1-(oxan-4-yl)-4-phenyl-1H-1,2,3-triazole is a heterocyclic compound that features a triazole ring substituted with an oxan-4-yl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(oxan-4-yl)-4-phenyl-1H-1,2,3-triazole typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, where an azide and an alkyne react to form the triazole ring. The oxan-4-yl group can be introduced via a nucleophilic substitution reaction, while the phenyl group is often added through a Friedel-Crafts acylation reaction .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to achieving high purity and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-(oxan-4-yl)-4-phenyl-1H-1,2,3-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone derivative, while reduction could produce an alcohol .

Scientific Research Applications

1-(oxan-4-yl)-4-phenyl-1H-1,2,3-triazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-(oxan-4-yl)-4-phenyl-1H-1,2,3-triazole exerts its effects involves interactions with molecular targets such as enzymes and receptors. The triazole ring can coordinate with metal ions, influencing enzymatic activity. Additionally, the phenyl group may facilitate binding to hydrophobic pockets in proteins, enhancing the compound’s biological activity .

Comparison with Similar Compounds

  • 1-(oxan-4-yl)-4-phenyl-1H-pyrazole
  • 1-(oxan-4-yl)-4-phenyl-1H-imidazole
  • 1-(oxan-4-yl)-4-phenyl-1H-tetrazole

Uniqueness: 1-(oxan-4-yl)-4-phenyl-1H-1,2,3-triazole is unique due to its triazole ring, which imparts distinct electronic properties and reactivity compared to other heterocycles. The presence of the oxan-4-yl group also enhances its solubility and stability, making it a versatile compound for various applications .

Properties

IUPAC Name

1-(oxan-4-yl)-4-phenyltriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c1-2-4-11(5-3-1)13-10-16(15-14-13)12-6-8-17-9-7-12/h1-5,10,12H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUYYVRCUJUHBML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C=C(N=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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